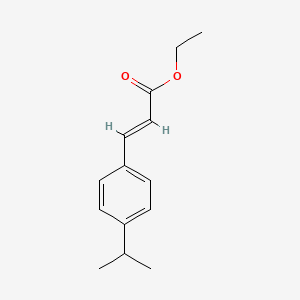

ethyl 3-(4-isopropylphenyl)acrylate

Description

Ethyl 3-(4-isopropylphenyl)acrylate is an α,β-unsaturated ester characterized by a 4-isopropylphenyl substituent at the β-position of the acrylate group. Its molecular formula is C₁₄H₁₈O₂, with a calculated molecular weight of 218.29 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The conjugated double bond in the acrylate moiety renders it reactive in Michael additions, Diels-Alder reactions, and polymerizations. The bulky 4-isopropylphenyl group introduces steric effects that influence both reactivity and physical properties such as solubility and crystallinity .

Properties

IUPAC Name |

ethyl (E)-3-(4-propan-2-ylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRHYAQWBYDRGV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32580-69-1 | |

| Record name | Ethyl p-isopropylcinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-isopropylcinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of p-isopropylcinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl p-isopropylcinnamate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-isopropylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of p-isopropylcinnamic acid.

Reduction: Formation of p-isopropylcinnamyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of ethyl p-isopropylcinnamate.

Scientific Research Applications

ethyl 3-(4-isopropylphenyl)acrylate has been studied for its potential role in drug development. It has been found to enhance the efficacy of certain drugs and reduce their toxicity. Clinical trials have also been conducted to investigate its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, the compound has shown antimicrobial activity against pathogenic fungi and bacteria, making it a valuable candidate for further research in antimicrobial drug development .

Mechanism of Action

The mechanism by which ethyl p-isopropylcinnamate exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, the compound interacts with ergosterol present in the fungal plasmatic membrane and the cell wall, disrupting their integrity and leading to cell death . In drug development, the compound may enhance drug efficacy by modulating specific pathways and reducing toxicity through synergistic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The table below compares ethyl 3-(4-isopropylphenyl)acrylate with analogous compounds featuring different para-substituents on the phenyl ring:

Key Observations :

- Hydrophobicity : The isopropyl group increases hydrophobicity compared to polar substituents like -Cl or -OCH₃, making the compound less water-soluble.

- Electronics : The isopropyl group is electron-donating via inductive effects, activating the acrylate double bond toward nucleophilic attack relative to electron-withdrawing groups (-Cl, -CN).

Electron-Donating Substituents (e.g., -OCH₃, -iPr)

- Reactivity : Enhance nucleophilic conjugate additions due to increased electron density on the β-carbon.

- Applications : Ethyl 3-(4-methoxyphenyl)acrylate is used in photopolymerization initiators, while the isopropyl variant may serve as a precursor for UV stabilizers or liquid crystals.

Electron-Withdrawing Substituents (e.g., -Cl, -CN)

- Reactivity: Stabilize the acrylate double bond, favoring electrophilic reactions. For example, ethyl 3-(4-chlorophenyl)acrylate participates in cross-coupling reactions, and cyano-substituted analogs are key intermediates in herbicides.

Hydrogen-Bonding Substituents (e.g., -OH)

Structural Insights from Crystallography

- Crystal Packing: Bulky substituents like isopropyl disrupt close packing, leading to lower melting points. For example, ethyl 3-(4-chlorophenyl)acrylate crystallizes in a monoclinic system with defined intermolecular Cl···O interactions, whereas methoxy derivatives exhibit planar arrangements due to π-π stacking.

- Stereochemistry : Most analogs adopt the (E)-configuration to minimize steric strain, as seen in (E)-ethyl 3-(4-methoxyphenyl)acrylate.

Biological Activity

Ethyl 3-(4-isopropylphenyl)acrylate, a compound belonging to the class of acrylates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including drug development and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an ethyl ester group attached to a cinnamate structure, which is known for its varied biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both pathogenic fungi and bacteria. Studies have shown that it disrupts the integrity of microbial cell membranes, particularly through interactions with ergosterol in fungal membranes, leading to cell death. This makes it a promising candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including MCF-7 breast carcinoma cells. The compound demonstrated cytotoxic effects with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent . Mechanistically, it appears to induce apoptosis in cancer cells by modulating key regulatory proteins such as p53 and Bcl-2 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest (G2/M phase) |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid components of microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it influences apoptotic pathways by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl-2) .

- Drug Synergy : It has been shown to enhance the efficacy of certain chemotherapeutic agents while reducing their toxicity, suggesting potential use as an adjuvant in cancer therapy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound had superior activity compared to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.

- Cancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as measured by flow cytometry and caspase activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.